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Abstract
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) that utilizes

Proteolysis Targeting Chimera (PROTAC) technology. It effectively induces the degradation of

both wild-type BTK and the C481S mutant, which is a common mechanism of resistance to the

covalent BTK inhibitor ibrutinib. These application notes provide detailed protocols for utilizing

MT-802 in relevant cell lines to study its mechanism of action and cellular effects.

Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling

pathway, which is essential for the proliferation and survival of B-cells.[1][2][3] Dysregulation of

the BCR pathway is a hallmark of various B-cell malignancies, including Chronic Lymphocytic

Leukemia (CLL). MT-802 is a PROTAC that links a BTK-binding moiety to a ligand for the E3

ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination

and subsequent proteasomal degradation of BTK. This document outlines suitable cell lines,

experimental protocols, and expected outcomes for studying the effects of MT-802.

Recommended Cell Lines
A variety of cell lines are suitable for investigating the biological activity of MT-802. The choice

of cell line will depend on the specific research question.
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Cell Line Description Key Features Recommended For

NAMALWA
Human Burkitt's

lymphoma B cell line.

Expresses high levels

of endogenous wild-

type BTK.[4]

General assessment

of BTK degradation,

cell viability, and

apoptosis.

TMD8

Human diffuse large

B-cell lymphoma

(DLBCL) cell line.

Another B-cell

lymphoma line

suitable for studying

BTK degradation.

Investigating the

effects of MT-802 in a

different B-cell

malignancy context.

HEK293T
Human embryonic

kidney cell line.

Easily transfectable,

low endogenous BTK

expression.

Studies involving

transient

overexpression of

wild-type or mutant

BTK variants (e.g.,

C481S).

Primary CLL Cells

Isolated from patients

with Chronic

Lymphocytic

Leukemia.

Represents a more

clinically relevant

model.

Investigating the

efficacy of MT-802 in

a patient-derived

setting, especially

from patients with

ibrutinib resistance.

WT BTK XLA cells &

C481S BTK XLA cells

X-linked

agammaglobulinemia

(XLA) patient-derived

cells engineered to

express wild-type or

C481S mutant BTK.

Clean background to

study the specific

effects on wild-type

vs. mutant BTK.

Direct comparison of

MT-802's efficacy

against wild-type and

C481S mutant BTK.

Quantitative Data Summary
MT-802 has demonstrated potent degradation and inhibition of BTK across various cell lines.

The following tables summarize key quantitative data.

Table 1: Degradation Potency (DC50) of MT-802
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Cell Line BTK Status DC50 (nM) Reference

NAMALWA Wild-type 6.2 [5]

WT BTK XLAs Wild-type 14.6 [5]

C481S BTK XLAs C481S Mutant 14.9 [5]

Table 2: Inhibitory Potency (IC50) of MT-802

Target Assay Type IC50 (nM) Reference

BTK (Wild-type)
TR-FRET Binding

Assay
18.11 [5]

CRBN
TR-FRET Binding

Assay
1258 [5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Culture
NAMALWA Cell Culture Protocol

Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6

and 2 x 10^6 cells/mL. Centrifuge the cell suspension, remove the supernatant, and

resuspend the cell pellet in fresh medium at the desired density.

Western Blotting for BTK Degradation
This protocol is designed to assess the degradation of total BTK and the phosphorylation of

BTK at Y223.
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Cell Treatment: Seed NAMALWA cells at a density of 1 x 10^6 cells/mL and treat with a dose

range of MT-802 (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.

Cell Lysis:

Harvest cells by centrifugation and wash once with ice-cold PBS.

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with intermittent vortexing.

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins on an 8-10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against BTK (total) and phospho-BTK

(Y223) overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using an ECL detection reagent and an imaging system.

Cell Viability Assay (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed NAMALWA cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4

cells per well in 100 µL of culture medium.

Drug Treatment: Add serial dilutions of MT-802 to the wells and incubate for 72 hours.

Include wells with DMSO as a vehicle control.

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

to each well and incubate overnight at 37°C in a humidified chamber.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control

and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of

phosphatidylserine.

Cell Treatment: Treat NAMALWA cells with various concentrations of MT-802 for 48 hours.

Cell Staining:

Harvest approximately 1-5 x 10^5 cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

FITC-Annexin V negative and PI negative: Live cells.

FITC-Annexin V positive and PI negative: Early apoptotic cells.

FITC-Annexin V positive and PI positive: Late apoptotic/necrotic cells.

Transient Transfection of HEK293T Cells
This protocol is for the overexpression of BTK variants in HEK293T cells.

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density

that will result in 70-80% confluency on the day of transfection.

Transfection:

For each well, dilute the plasmid DNA encoding the BTK variant (e.g., wild-type or C481S)

in a serum-free medium like Opti-MEM.

Add a transfection reagent (e.g., Lipofectamine 2000) to the diluted DNA and incubate at

room temperature for 20-30 minutes to allow for complex formation.

Add the DNA-transfection reagent complexes to the cells.

Post-Transfection:

Incubate the cells for 24-48 hours to allow for gene expression.

The cells can then be treated with MT-802 and harvested for subsequent analysis, such as

Western blotting.

Visualizations
MT-802 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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